![molecular formula C16H19NO2 B13788152 1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)
1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
The synthesis of 1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with an appropriate ketone in the presence of a catalyst. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and the ketone in ethanol with a few drops of glacial acetic acid for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on enzymes critical for the survival of these microorganisms .
Comparison with Similar Compounds
1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone can be compared with other pyrrole derivatives, such as:
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide: Known for its antibacterial and antifungal activities.
2,5-dimethylpyrrole: A simpler pyrrole derivative used as a precursor in various synthetic routes.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Developed as an anti-tuberculosis therapeutic compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16-9-8-14(13(4)18)10-15(16)17-11(2)6-7-12(17)3/h6-10H,5H2,1-4H3 |
InChI Key |
POWLNJUPWKJTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)N2C(=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


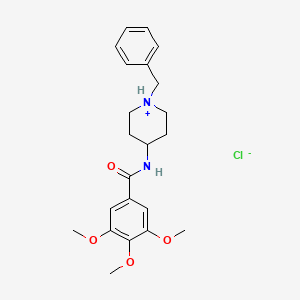
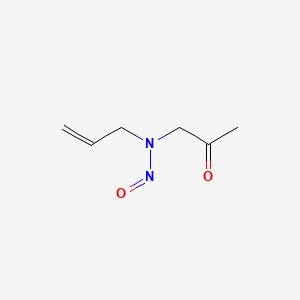

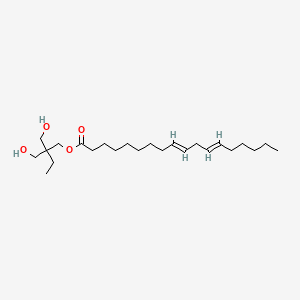
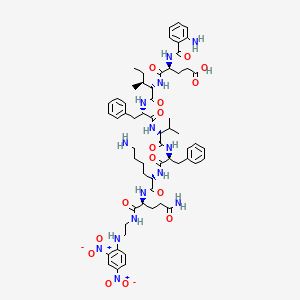
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
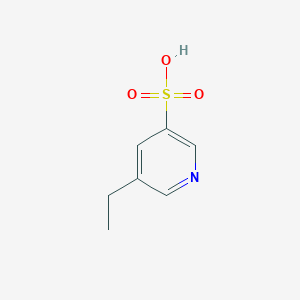
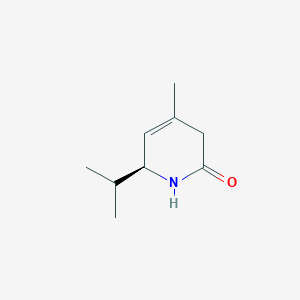
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)


